Cyperaquinone

説明

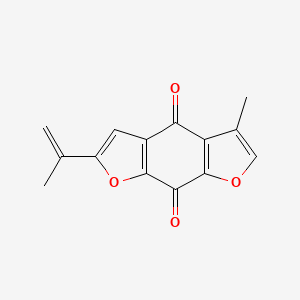

Cyperaquinone (C₁₄H₁₀O₄) is a naturally occurring benzoquinone derivative primarily isolated from plants of the Cyperus genus (Cyperaceae family), such as Cyperus haspan and Cyperus nipponicus . It is characterized by a 1,4-benzoquinone core with specific aliphatic or hydroxyl substituents, which contribute to its biological activities. This compound has garnered attention for its insecticidal and antifeedant properties against pests like Helicoverpa armigera and Spodoptera litura .

特性

CAS番号 |

26962-40-3 |

|---|---|

分子式 |

C14H10O4 |

分子量 |

242.23 g/mol |

IUPAC名 |

5-methyl-2-prop-1-en-2-ylfuro[3,2-f][1]benzofuran-4,8-dione |

InChI |

InChI=1S/C14H10O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h4-5H,1H2,2-3H3 |

InChIキー |

KFMPVUGBZZOSGH-UHFFFAOYSA-N |

SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

正規SMILES |

CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C3)C(=C)C |

他のCAS番号 |

26962-40-3 |

製品の起源 |

United States |

類似化合物との比較

Cyperaquinone belongs to a group of structurally related benzoquinones found in Cyperaceae. Below is a detailed comparison with key analogues:

Structural Comparison

| Compound | Core Structure | Key Substituents/Modifications | Molecular Formula |

|---|---|---|---|

| This compound | 1,4-Benzoquinone | Aliphatic chain or hydroxyl groups | C₁₄H₁₀O₄ |

| Hydroxythis compound | 1,4-Benzoquinone | Additional hydroxyl (-OH) group | C₁₄H₁₀O₅ |

| Dihydrothis compound | Partially reduced quinone | One double bond reduced (dihydro form) | C₁₄H₁₂O₄ |

| Tetrahydrothis compound | Fully reduced quinone | All double bonds reduced | C₁₄H₁₄O₄ |

| Scabequinone | 1,4-Benzoquinone | Methyl or acetyl groups | C₁₅H₁₂O₄ |

Structural Insights :

- Reduction of double bonds (e.g., dihydro- and tetrahydro- forms) may stabilize the molecule or alter redox properties, influencing bioactivity .

- Scabequinone’s methyl/acetyl groups could enhance lipophilicity, affecting membrane permeability .

Key Findings :

- This compound and scabequinone exhibit overlapping insecticidal roles, likely due to shared quinone moieties that disrupt insect feeding behavior .

- Hydroxythis compound shows specificity against cancer cells, possibly due to hydroxyl-enhanced targeting of proteasomes or DNA .

- Tetrahydrothis compound’s anti-inflammatory activity contrasts with its reduced efficacy in anticancer assays, highlighting structure-activity trade-offs .

Pharmacological Potential and Limitations

- This compound: Ideal for biopesticide formulations due to non-toxic antifeedant effects . Limited data on mammalian toxicity.

- Dihydrothis compound: Most promising anticancer candidate but lacks in vivo studies .

- Tetrahydrothis compound: Dual anti-inflammatory and mild anticancer activity makes it a multifunctional candidate .

- Scabequinone: Paradoxically enhances enzyme activity in inflammation models, limiting therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。